molecular formula C9H5F7 B13726166 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene

2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene

Cat. No.: B13726166
M. Wt: 246.12 g/mol
InChI Key: MNBBDBOIQDEHFO-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene typically involves multiple steps, including the introduction of fluorine atoms into the benzene ring. One common method involves the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency.

Chemical Reactions Analysis

2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxide or amine groups, leading to the formation of diverse derivatives.

Scientific Research Applications

2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated compounds are often explored for their potential as drug candidates due to their stability and bioavailability.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and performance materials.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor signaling, and overall cellular function.

Comparison with Similar Compounds

Compared to other fluorinated benzene derivatives, 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene is unique due to its specific substitution pattern and the presence of both trifluoroethyl and trifluoromethyl groups. Similar compounds include:

    2-Fluoro-4-methylaniline: Another fluorinated benzene derivative with different substitution patterns.

    2-Fluoro-4-nitrobenzene: A compound with a nitro group instead of trifluoroethyl and trifluoromethyl groups.

    4-Fluoro-1,2-dimethylbenzene: A fluorinated benzene with methyl groups instead of trifluoroethyl and trifluoromethyl groups.

These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5F7

Molecular Weight

246.12 g/mol

IUPAC Name

2-fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene

InChI

InChI=1S/C9H5F7/c10-7-3-5(4-8(11,12)13)1-2-6(7)9(14,15)16/h1-3H,4H2

InChI Key

MNBBDBOIQDEHFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)F)C(F)(F)F

Origin of Product

United States

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